molecular formula C16H14BrFO B1327412 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone CAS No. 898789-82-7

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone

Cat. No.: B1327412
CAS No.: 898789-82-7
M. Wt: 321.18 g/mol
InChI Key: SDMMFGOMNLYGEM-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone is a chemical compound that belongs to the group of phenylacetone derivatives. It is commonly used in scientific experiments as an intermediate in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone typically involves the reaction of 2-methylphenylacetic acid with bromine and fluorine reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the halogenation process.

Industrial Production Methods: In industrial settings, the production of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone is widely used in scientific research due to its versatility in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials science applications. The compound is also used in the development of new chemical reactions and methodologies.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-2-fluoroanisole
  • 4-Bromo-2-fluoro-N-methylbenzamide
  • 4-Bromo-3-fluoro-2-methylphenol

Comparison: 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in organic synthesis, offering different reactivity and selectivity compared to similar compounds.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMMFGOMNLYGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644036
Record name 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-82-7
Record name 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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